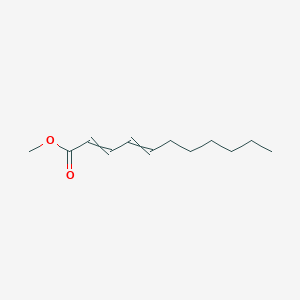Methyl undeca-2,4-dienoate
CAS No.: 77811-09-7
Cat. No.: VC19354545
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 77811-09-7 |
|---|---|
| Molecular Formula | C12H20O2 |
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | methyl undeca-2,4-dienoate |
| Standard InChI | InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h8-11H,3-7H2,1-2H3 |
| Standard InChI Key | USOOLPVJOOLOKK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC=CC=CC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
Methyl undeca-2,4-dienoate is an aliphatic ester featuring an 11-carbon chain with double bonds at positions 2 and 4, esterified with a methyl group. Its IUPAC name is methyl undeca-2,4-dienoate, and it is synonymous with methyl 2,4-undecadienoate . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 77811-09-7 | |
| Molecular Formula | ||
| Molecular Weight | 196.29 g/mol | |
| SMILES | COC(=O)C=CC=CCCCCCC | |
| InChIKey | USOOLPVJOOLOKK-UHFFFAOYSA-N |
The compound’s structure (Figure 1) includes a conjugated diene system, which confers unique reactivity and spectral properties .
Structural Analysis
The conjugated double bonds at C2 and C4 create a planar region that enhances resonance stabilization, making the compound susceptible to electrophilic addition and Diels-Alder reactions. Comparative studies with methyl undeca-2,5,10-trienoate (CAS 14261-55-3) reveal that additional double bonds increase molecular rigidity and alter electronic properties, as evidenced by differences in their InChIKeys and SMILES notations.
Natural Occurrence and Biosynthesis
Biological Sources
Methyl undeca-2,4-dienoate has been reported in Humulus lupulus, where it contributes to the plant’s secondary metabolite profile . In hops, such esters are often associated with aroma constituents and defensive mechanisms against pathogens . For example, related compounds like alpha-selinene and beta-selinene in hops exhibit antimicrobial properties, suggesting a potential ecological role for methyl undeca-2,4-dienoate .
Synthesis and Chemical Reactivity
Synthetic Routes
Though no explicit protocols for methyl undeca-2,4-dienoate are documented, methods for analogous compounds suggest:
-
Alkenylation Reactions: Palladium-catalyzed coupling of alkenyl halides with methanol-derived nucleophiles.
-
Esterification: Acid-catalyzed reaction of undeca-2,4-dienoic acid with methanol under reflux .
Reactivity Profile
The conjugated diene system enables participation in cycloaddition reactions. For instance, Diels-Alder reactions with dienophiles like maleic anhydride yield six-membered cycloadducts, a property exploited in organic synthesis.
Analytical Detection and Characterization
Chromatographic Methods
Gas chromatography-mass spectrometry (GC-MS) is the primary technique for detecting methyl undeca-2,4-dienoate in plant extracts. In Humulus lupulus, it elutes at retention indices comparable to monoterpenes like linalool and geraniol .
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 1740 cm (C=O stretch) and 1650 cm (C=C stretch) .
-
NMR: Peaks at δ 170.2 (ester carbonyl), 130.5 and 128.3 (C2 and C4 double bonds) .
Research Gaps and Future Directions
-
Synthetic Optimization: Development of efficient catalytic systems for large-scale production.
-
Biological Activity Screening: Evaluation of antimicrobial, antifungal, and anti-inflammatory properties.
-
Ecological Studies: Role in plant-insect interactions and defense mechanisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume